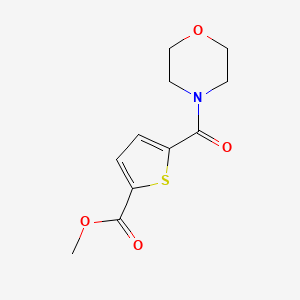

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Description

Properties

CAS No. |

921596-41-0 |

|---|---|

Molecular Formula |

C11H13NO4S |

Molecular Weight |

255.29 g/mol |

IUPAC Name |

methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C11H13NO4S/c1-15-11(14)9-3-2-8(17-9)10(13)12-4-6-16-7-5-12/h2-3H,4-7H2,1H3 |

InChI Key |

YLGZYOBXQCPRAX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C(=O)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the use of sulfurizing agents, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions. The choice of reagents and catalysts, such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF), can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.

Substitution: Halogenating agents, organolithium reagents, and Grignard reagents are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is characterized by its unique structure, which includes a thiophene ring and a morpholine carbonyl group. This structure contributes to its chemical reactivity and potential biological activities. The molecular formula is , with a molecular weight of approximately 253.30 g/mol.

Pharmaceutical Applications

-

Anticoagulant Activity :

- Research indicates that derivatives of thiophene compounds, including methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, exhibit anticoagulant properties by acting as inhibitors of blood coagulation factor Xa. This mechanism can be beneficial in the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction and deep vein thrombosis .

-

Anticancer Properties :

- Initial studies suggest that this compound may interact with specific enzymes or receptors involved in tumor growth inhibition. The presence of the morpholine group enhances its interaction with biological targets, making it a candidate for further exploration in cancer therapeutics .

-

Viral Inhibition :

- There is ongoing research into the compound's ability to inhibit viral replication. Advanced techniques like molecular docking are being employed to elucidate these interactions, which could lead to the development of antiviral agents .

Material Science Applications

-

Organic Electronics :

- The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the electronic properties through substitution patterns allows for the design of materials with tailored performance characteristics .

- Fluorescent Chemosensors :

Case Study 1: Anticoagulant Efficacy

A study demonstrated that a series of thiophene derivatives, including methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, were synthesized and evaluated for their anticoagulant activity in vitro. The results indicated a significant inhibition of factor Xa activity, suggesting potential therapeutic applications in managing thromboembolic diseases.

Case Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate. The compound showed promising results, leading to further studies aimed at understanding its mechanism of action and potential as an anticancer drug.

Mechanism of Action

The mechanism of action of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, influencing nerve signal transmission. They may also inhibit enzymes or interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Diversity on the Thiophene Core

Methyl 5-Bromo-4-phenyl-thiophene-2-carboxylate (Compound 8, )

- Structure : Bromine at C5, phenyl at C4, methyl ester at C2.

- Key Differences : The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the phenyl group enhances aromatic stacking. Unlike the morpholine derivative, this compound lacks hydrogen-bonding capacity, reducing solubility in polar solvents .

Methyl 3-{[(1E)-(Dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate (Compound 7, )

- Structure: Dimethylamino-methylidene at C3, methoxyphenyl at C3.

- The dimethylamino group introduces basicity, contrasting with the morpholine’s neutral polarity .

Ethyl 4-Methyl-5-(Morpholine-4-carbonyl)-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate ()

- Structure: Morpholine-4-carbonyl at C5, nitrobenzoylamino at C2, ethyl ester at C3.

- Key Differences : The nitro group is strongly electron-withdrawing, making the thiophene ring more electrophilic. The ethyl ester and nitrobenzoyl substituents may reduce solubility compared to the methyl ester in the target compound .

Positional Isomerism and Ring Saturation

2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile ()

- Structure : Morpholine at C2, saturated dihydrothiophene ring.

- Key Differences: The non-aromatic dihydrothiophene ring reduces conjugation, altering electronic properties. The cyano group at C3 enhances electrophilicity, while the morpholine’s position affects hydrogen-bonding patterns .

Fused-Ring Systems in Liquid Crystals ()

Alkyl 5-(4-Alkoxyphenyl)thieno[3,2-b]thiophene-2-carboxylate (Family I)

- Structure: Fused thienothiophene core with alkoxyphenyl and ester groups.

- Key Differences: The fused-ring system increases planarity and rigidity, favoring smectic C (SmC) mesophase formation. The target compound’s monocyclic thiophene lacks such mesogenic behavior but offers synthetic flexibility .

Functional Group Impact on Bioactivity

Methyl 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylate ()

- Structure: Amino at C3, chlorophenyl at C4.

- Key Differences: The amino group enables nucleophilic reactions (e.g., amide formation), while the chlorophenyl enhances lipophilicity. Unlike the morpholine derivative, this compound may exhibit different pharmacokinetic profiles due to reduced polarity .

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Substituents (Position) | Key Functional Groups | Solubility Trends |

|---|---|---|---|

| Target Compound | Morpholine-4-carbonyl (C5), Methyl ester (C2) | Ester, carbonyl, morpholine | Moderate polarity |

| Methyl 5-Bromo-4-phenyl-thiophene-2-carboxylate | Bromo (C5), Phenyl (C4) | Bromine, ester | Low polarity |

| Ethyl 4-Methyl-5-(Morpholine-4-carbonyl)-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate | Morpholine-4-carbonyl (C5), Nitrobenzoylamino (C2) | Nitro, amide, ethyl ester | Low (nitro group) |

| 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile | Morpholine (C2), Cyano (C3) | Cyano, ketone, dihydrothiophene | Moderate (cyano) |

Research Findings and Implications

- Morpholine’s Role : The morpholine-4-carbonyl group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to bromine or phenyl substituents .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) reduce the thiophene ring’s electron density, favoring electrophilic aromatic substitution at C3/C4 positions.

Biological Activity

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula: C12H13N1O3S

Molecular Weight: 251.30 g/mol

IUPAC Name: Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Canonical SMILES: COC(=O)C1=C(SC=C1)C(=O)N1CCOCC1

Synthesis

The synthesis of methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate typically involves the following steps:

- Formation of Thiophene Derivative: The initial step often includes the formation of a thiophene ring through cyclization reactions involving thiophene-2-carboxylic acid derivatives.

- Carbamate Formation: A morpholine derivative is then reacted to form the carbamate linkage, which is crucial for the biological activity of the compound.

- Methyl Esterification: Finally, methyl esterification occurs to yield the final product.

Antimicrobial Activity

Studies have shown that methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate exhibits notable antimicrobial properties. In vitro evaluations reveal its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 15 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, leading to cell lysis and death.

Anticancer Activity

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate has also been investigated for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including:

- HepG2 (hepatocellular carcinoma)

- MCF-7 (breast cancer)

- HCT116 (colorectal cancer)

In vitro studies using the MTT assay demonstrated that the compound has an IC50 value lower than 30 µM for these cell lines, indicating potent anti-proliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | <25 |

| MCF-7 | <30 |

| HCT116 | <35 |

Case Studies

- Antimicrobial Efficacy Study: A study published in MDPI evaluated the antimicrobial efficacy of various thiophene derivatives, including methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, with a focus on its potential as a lead compound for developing new antibiotics .

- Anticancer Activity Assessment: Another research article highlighted the anticancer properties of this compound through a series of assays on cancer cell lines. The results indicated that it could induce apoptosis in cancer cells via modulation of apoptotic pathways .

The biological activity of methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell wall synthesis in bacteria and metabolic pathways in cancer cells.

- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via acylation of the thiophene core with morpholine-4-carbonyl chloride. A typical procedure involves refluxing methyl 5-aminothiophene-2-carboxylate with morpholine-4-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base. Yield optimization may require controlled stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and inert atmosphere conditions to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

- Yield Improvement : Use of anhydrous solvents, catalytic DMAP (4-dimethylaminopyridine), or microwave-assisted synthesis can enhance reaction efficiency. Monitoring via TLC or LC-MS ensures reaction completion .

Q. How should researchers validate the structural integrity of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate?

- Analytical Techniques :

- NMR : NMR (DMSO-) should show characteristic peaks: δ ~3.6–3.8 ppm (morpholine protons), δ ~7.2–7.5 ppm (thiophene protons), and δ ~3.8 ppm (ester methyl group). NMR confirms carbonyl groups (C=O at ~165–170 ppm) .

- Mass Spectrometry : ESI-MS or APCI-MS should display [M+H] at m/z corresponding to the molecular formula .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SHELX refinement) resolves bond lengths and dihedral angles, particularly the planarity of the thiophene ring and morpholine orientation .

Q. What are the stability considerations for this compound under different storage conditions?

- Stability Profile : The compound is stable at room temperature in anhydrous environments but sensitive to prolonged exposure to moisture or strong acids/bases. Store under nitrogen at −20°C in amber vials.

- Decomposition Risks : Hydrolysis of the ester or morpholine carbonyl group may occur in aqueous acidic/basic conditions, generating thiophene-2-carboxylic acid and morpholine derivatives. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data between synthetic batches?

- Root Causes : Variations may arise from residual solvents, polymorphic forms, or incomplete purification. For example, residual DMF (δ ~2.7–3.0 ppm in NMR) can mask key peaks.

- Resolution Strategies :

- Reprecipitation from EtOAc/hexane mixtures to remove impurities.

- Dynamic NMR (VT-NMR) to assess conformational exchange in morpholine substituents.

- Comparative analysis with computational NMR predictions (e.g., DFT calculations using Gaussian) .

Q. What strategies are effective for modifying the morpholine moiety to enhance bioactivity or material properties?

- Derivatization Approaches :

- Replace morpholine with piperazine or thiomorpholine to alter electron-donating capacity.

- Introduce substituents (e.g., methyl, fluorine) on the morpholine ring via nucleophilic substitution (e.g., using alkyl halides).

- Post-functionalization via Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to attach aryl/heteroaryl groups .

- Analytical Validation : Post-modification, use NMR (if fluorinated) or HRMS to confirm structural changes.

Q. How can computational methods predict the reactivity of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate in catalytic systems?

- Modeling Tools :

- DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- MD simulations (AMBER or GROMACS) to study solvent interactions and aggregation behavior.

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the compound’s role in polymer or coordination chemistry?

- Controls :

- Blank reactions (without catalyst or ligand) to assess background reactivity.

- Use of deuterated solvents for in-situ NMR monitoring of coordination complexes.

- Characterization :

- FT-IR to track carbonyl coordination shifts (~Δ20 cm upon metal binding).

- Cyclic voltammetry (CV) to evaluate redox activity of the thiophene-morpholine system .

Q. How can researchers address low reproducibility in catalytic applications of this compound?

- Troubleshooting :

- Ensure rigorous exclusion of oxygen/water via Schlenk techniques.

- Pre-activate catalysts (e.g., Grubbs catalyst for olefin metathesis) to rule out deactivation.

- Screen solvents (e.g., THF vs. DMF) for optimal ligand-metal interaction .

Safety & Handling

Q. What are the occupational exposure limits and disposal protocols for this compound?

- Safety Data : While specific toxicity data are limited, treat as a potential irritant (wear PPE: gloves, goggles).

- Disposal : Neutralize with dilute NaOH, adsorb onto vermiculite, and incinerate in a licensed facility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.